2-(1-Phenylethyl)naphthalene
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Overview
Description
2-(1-Phenylethyl)naphthalene is an organic compound with the molecular formula C18H16 It consists of a naphthalene ring substituted with a 1-phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenylethyl)naphthalene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene with 1-phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Phenylethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(1-Phenylethyl)naphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Phenylethyl)naphthalene involves its interaction with specific molecular targets. The compound can engage in various pathways, including binding to receptors or enzymes, leading to modulation of biological processes. Detailed studies on its molecular interactions and pathways are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Phenylethyl)naphthalene
- 2-(1-Phenylethyl)anthracene
- 2-(1-Phenylethyl)phenanthrene
Uniqueness
2-(1-Phenylethyl)naphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
42372-45-2 |
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Molecular Formula |
C18H16 |
Molecular Weight |
232.3 g/mol |
IUPAC Name |
2-(1-phenylethyl)naphthalene |
InChI |
InChI=1S/C18H16/c1-14(15-7-3-2-4-8-15)17-12-11-16-9-5-6-10-18(16)13-17/h2-14H,1H3 |
InChI Key |
KFUMHWPJAJDTSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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